Phenothiazine, 4-(trifluoromethyl)-
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Overview
Description
Phenothiazine, 4-(trifluoromethyl)- is an organic compound with the molecular formula C₁₃H₈F₃NS and a molecular weight of 267.27 g/mol . It belongs to the class of phenothiazines, which are heterocyclic compounds containing a tricyclic structure with two benzene rings fused to a thiazine ring. This compound is known for its diverse applications in various fields, including medicine, chemistry, and industry.
Preparation Methods
The synthesis of Phenothiazine, 4-(trifluoromethyl)- can be achieved through several methods. One common approach involves the fusion of diphenylamine with sulfur in the presence of a trace amount of iodine . Another method combines the procedures of Goldberg and Bernthsen, specifically outlining the preparation of 2-trifluoromethylphenothiazine . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Phenothiazine, 4-(trifluoromethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Phenothiazine, 4-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, leading to its antipsychotic effects . Additionally, it inhibits calmodulin and protein kinase C, contributing to its anticancer properties . The compound also affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Phenothiazine, 4-(trifluoromethyl)- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic effects, chlorpromazine is widely used in the treatment of schizophrenia and other psychiatric disorders.
Promethazine: This derivative is commonly used as an antiemetic and antihistamine.
Trifluoperazine: Similar to Phenothiazine, 4-(trifluoromethyl)-, trifluoperazine is used for its antipsychotic and antiemetic properties.
The uniqueness of Phenothiazine, 4-(trifluoromethyl)- lies in its trifluoromethyl group, which enhances its biological activity and stability compared to other phenothiazine derivatives .
Properties
IUPAC Name |
4-(trifluoromethyl)-10H-phenothiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NS/c14-13(15,16)8-4-3-6-10-12(8)18-11-7-2-1-5-9(11)17-10/h1-7,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWKFLADKSTFDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC(=C3S2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187858 |
Source
|
Record name | Phenothiazine, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343-21-5 |
Source
|
Record name | Phenothiazine, 4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenothiazine, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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